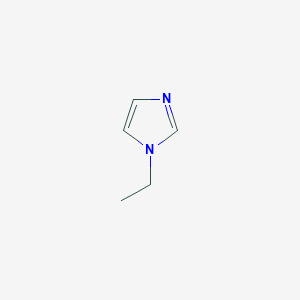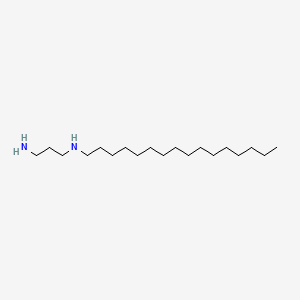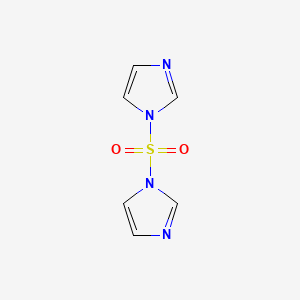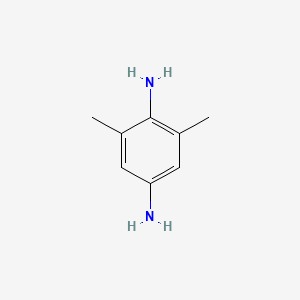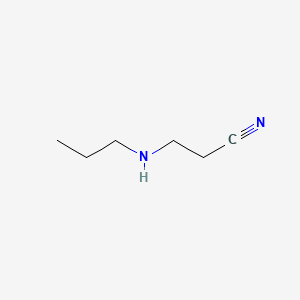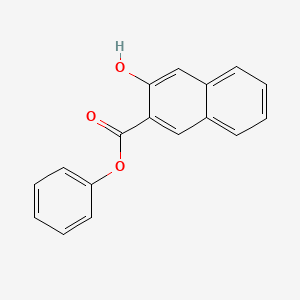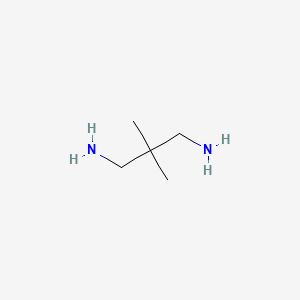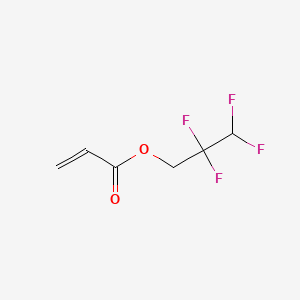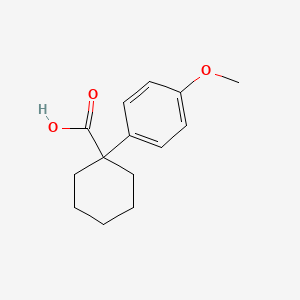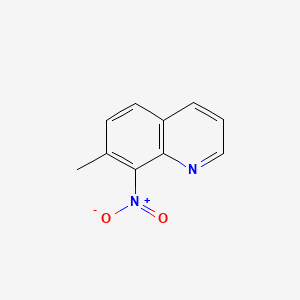
5-(Trifluoromethyl)-1H-indazol-3-amine
Vue d'ensemble
Description
Trifluoromethyl compounds are known for their abundance in pharmaceuticals, agrochemicals, and materials due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . Indazole derivatives are also widely used in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
The synthesis of trifluoromethyl compounds has seen significant advances in recent years. For instance, a general method for the synthesis of 5-(trifluoromethyl)isoxazoles by denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of NEt3 has been described .
Molecular Structure Analysis
The molecular structure of trifluoromethyl compounds can be analyzed using various spectroscopic techniques. For example, a DFT study on the electronic properties, spectroscopic profile, and biological activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with anticancer properties has been performed .
Chemical Reactions Analysis
Trifluoromethyl groups can participate in various chemical reactions. For instance, amination of PE samples characterized by a complex surface chemistry and structure has been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl compounds can be influenced by the presence of the trifluoromethyl group. This group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Applications De Recherche Scientifique
Drug Development
The trifluoromethyl group is a common feature in many FDA-approved drugs . It’s been found that most of these compounds exhibit numerous pharmacological activities . Therefore, “5-(Trifluoromethyl)-1H-indazol-3-amine” could potentially be used in the development of new drugs.
Antimicrobial Activity
Research has shown that certain molecules containing the trifluoromethyl group have promising antimicrobial activity . This suggests that “5-(Trifluoromethyl)-1H-indazol-3-amine” could be used in the development of new antimicrobial agents.
Antifungal Activity
In addition to its antimicrobial properties, the trifluoromethyl group has also been found to have antifungal activity . This could make “5-(Trifluoromethyl)-1H-indazol-3-amine” a valuable compound in the fight against fungal infections.
Anti-Cancer Research
Studies have shown that incorporating the trifluoromethyl group into certain molecules can lead to compounds with promising anti-cancer activities. This suggests that “5-(Trifluoromethyl)-1H-indazol-3-amine” could potentially be used in cancer research.
Suzuki-Miyaura Couplings
The trifluoromethyl group can participate in chemical reactions called Suzuki-Miyaura couplings. This means that “5-(Trifluoromethyl)-1H-indazol-3-amine” could be used in these types of reactions, which are commonly used in organic chemistry to create carbon-carbon bonds.
Synthesis of Other Compounds
The trifluoromethyl group is often used in the synthesis of other compounds . Therefore, “5-(Trifluoromethyl)-1H-indazol-3-amine” could be used as a starting material in the synthesis of a wide range of other compounds.
Mécanisme D'action
Target of Action
Many compounds with similar structures are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Based on its structural similarity to other indazole derivatives, it may interact with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and potential interactions with other substances .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(trifluoromethyl)-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)4-1-2-6-5(3-4)7(12)14-13-6/h1-3H,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZTZRVCWTWKCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177025 | |
| Record name | 1H-Indazol-3-amine, 5-(trifluoromethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-1H-indazol-3-amine | |
CAS RN |
2250-53-5 | |
| Record name | 5-(Trifluoromethyl)-1H-indazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2250-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bay-H-1127 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002250535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indazol-3-amine, 5-(trifluoromethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2250-53-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BAY-H-1127 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14HRX76GHK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


